molecular formula C7H10F3NO4S B13919789 6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid

6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid

Cat. No.: B13919789
M. Wt: 261.22 g/mol
InChI Key: QVMMHHLQTTXMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of sulfur and nitrogen atoms within its spirocyclic framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid involves multiple steps. One common method includes the reaction of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction typically involves the use of sulfur and nitrogen-containing reagents, followed by oxidation to introduce the dioxide functionality. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid is unique due to its spirocyclic structure and the presence of sulfur and nitrogen atoms. Similar compounds include:

Properties

Molecular Formula

C7H10F3NO4S

Molecular Weight

261.22 g/mol

IUPAC Name

6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9NO2S.C2HF3O2/c7-9(8)3-5(4-9)1-2-6-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7)

InChI Key

QVMMHHLQTTXMBL-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CS(=O)(=O)C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.